3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate
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Overview
Description
3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate is a complex organic compound that belongs to the class of benzo[d]thiazolium salts. This compound is characterized by its unique structure, which includes two benzo[d]thiazolium moieties connected by a conjugated penta-1,3-dien-1-ylidene linker. The perchlorate anion serves as the counterion to balance the charge of the cationic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate typically involves the following steps:
Formation of the Benzo[d]thiazolium Moiety: The initial step involves the synthesis of the benzo[d]thiazolium core.
Conjugation with Penta-1,3-dien-1-ylidene Linker: The next step involves the formation of the conjugated linker.
Formation of the Final Compound: The final step involves the coupling of two benzo[d]thiazolium moieties with the conjugated linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the benzo[d]thiazolium moieties to their corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzo[d]thiazolium derivatives.
Scientific Research Applications
3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate has several scientific research applications:
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.
Pathways Involved: The compound can modulate various cellular pathways, including those involved in oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H23ClN2O4S2 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;perchlorate |
InChI |
InChI=1S/C23H23N2S2.ClHO4/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;2-1(3,4)5/h5-17H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HSVLFBSXAKAPBG-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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